molecular formula C11H23ClN2O B13898187 N-(2,2-dimethylpropyl)piperidine-4-carboxamide;hydrochloride

N-(2,2-dimethylpropyl)piperidine-4-carboxamide;hydrochloride

Cat. No.: B13898187
M. Wt: 234.76 g/mol
InChI Key: OZBKKJHHMAGKLY-UHFFFAOYSA-N
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Description

N-(2,2-dimethylpropyl)piperidine-4-carboxamide;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethylpropyl)piperidine-4-carboxamide;hydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents. One common method is the reaction of piperidine-4-carboxylic acid with 2,2-dimethylpropylamine under suitable conditions to form the desired amide. The hydrochloride salt is then formed by treating the amide with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethylpropyl)piperidine-4-carboxamide;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the piperidine ring .

Scientific Research Applications

N-(2,2-dimethylpropyl)piperidine-4-carboxamide;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly for its activity against certain pathogens.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,2-dimethylpropyl)piperidine-4-carboxamide;hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit DNA gyrase in certain bacterial species, leading to DNA damage and bacterial cell death. This mechanism is similar to that of fluoroquinolones, which are known DNA gyrase inhibitors .

Properties

Molecular Formula

C11H23ClN2O

Molecular Weight

234.76 g/mol

IUPAC Name

N-(2,2-dimethylpropyl)piperidine-4-carboxamide;hydrochloride

InChI

InChI=1S/C11H22N2O.ClH/c1-11(2,3)8-13-10(14)9-4-6-12-7-5-9;/h9,12H,4-8H2,1-3H3,(H,13,14);1H

InChI Key

OZBKKJHHMAGKLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CNC(=O)C1CCNCC1.Cl

Origin of Product

United States

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